N-(2,4-dimethylphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide

Description

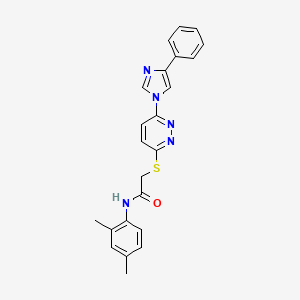

This compound features a pyridazine core substituted with a 4-phenyl-1H-imidazole moiety at the 6-position and a thioacetamide group at the 3-position. The acetamide nitrogen is further substituted with a 2,4-dimethylphenyl group.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[6-(4-phenylimidazol-1-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5OS/c1-16-8-9-19(17(2)12-16)25-22(29)14-30-23-11-10-21(26-27-23)28-13-20(24-15-28)18-6-4-3-5-7-18/h3-13,15H,14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZFUQSSYZKAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3C=C(N=C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dimethylphenyl)-2-((6-(4-phenyl-1H-imidazol-1-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be structurally characterized as follows:

- Molecular Formula : C₁₈H₁₈N₄OS

- Molecular Weight : 342.43 g/mol

The structure features a thioacetamide moiety linked to a pyridazine and imidazole ring system, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing imidazole and pyridazine moieties exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown efficacy in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumor growth.

A study reported that imidazole derivatives can inhibit histone deacetylase (HDAC) activity, which is crucial for cancer cell survival. The IC50 values for related compounds were found to be in the range of 20–50 µM against various cancer cell lines .

Antimicrobial Properties

Compounds with similar frameworks have also exhibited antimicrobial properties. The presence of the thioether group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes. Studies have shown that derivatives can inhibit bacterial growth at concentrations as low as 50 µg/mL .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Compounds targeting enzymes such as HDAC and viral polymerases disrupt critical pathways in cancer and viral replication.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels within cells, contributing to cytotoxicity against cancer cells.

Case Studies

Several case studies highlight the potential of compounds related to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated anticancer activity with IC50 values ranging from 20–50 µM against various cancer cell lines. |

| Study B | Reported significant antiviral activity against HCV with EC50 values below 0.35 µM for related compounds. |

| Study C | Showed antimicrobial effects with minimum inhibitory concentrations (MICs) around 50 µg/mL against Gram-positive bacteria. |

Comparison with Similar Compounds

Comparison with Benzoimidazole-Thiazole-Triazole Acetamides ()

Compounds such as 9a–9e from share a benzoimidazole core but differ in substituents:

- Key structural differences :

- Biological activity: Docking studies in suggest that bromophenyl-substituted 9c exhibits strong binding to active sites (e.g., α-glucosidase), likely due to halogen-mediated hydrophobic interactions.

Comparison with Pyrazole-Thiazole Acetamides ()

Compounds synthesized in , such as 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide, feature pyrazole and thiazole rings.

- The methylthio group in ’s compounds may confer metabolic stability, whereas the phenylimidazole in the target compound could enhance binding to heme-containing enzymes (e.g., cytochrome P450) .

Comparison with Pesticidal Acetamides ()

Simpler chloroacetamides like dimethenamid () and alachlor () are herbicides with chloro and methoxy groups.

- Structural contrast :

| Compound | Core Structure | Key Substituents | Primary Use |

|---|---|---|---|

| Target Compound | Pyridazine-thio | Phenylimidazole | Research (potential therapeutics) |

| Alachlor | Chloroacetamide | 2,6-Diethylphenyl, methoxy | Herbicide |

Comparison with Triazine Derivatives ()

European Patent Application compounds (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-octyloxyphenyl)-s-triazine ) are UV absorbers with hydroxyphenyl-triazine cores.

- Functional contrast :

- Triazines are designed for UV stabilization via radical scavenging, while the target compound’s acetamide-thio structure suggests enzyme inhibition or receptor modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.